molecular formula C10H9F B13423407 1-(Cyclopropylidenemethyl)-3-fluorobenzene CAS No. 246180-27-8

1-(Cyclopropylidenemethyl)-3-fluorobenzene

Katalognummer: B13423407
CAS-Nummer: 246180-27-8
Molekulargewicht: 148.18 g/mol
InChI-Schlüssel: LTMDZYJFOJCSHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylidenemethyl)-3-fluorobenzene is an organic compound with the molecular formula C10H9F It is a derivative of benzene, where a cyclopropylidenemethyl group and a fluorine atom are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylidenemethyl)-3-fluorobenzene typically involves the reaction of cyclopropylidenemethyl bromide with 3-fluorobenzene under specific conditions. The reaction is usually catalyzed by a palladium catalyst and carried out in the presence of a base such as potassium carbonate. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylidenemethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopropylmethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylidenemethyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropylmethyl derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylidenemethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylidenemethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Cyclopropylidenemethyl)-4-fluorobenzene
  • 1-(Cyclopropylidenemethyl)-2-fluorobenzene
  • 1-(Cyclopropylidenemethyl)-3-chlorobenzene

Uniqueness

1-(Cyclopropylidenemethyl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Eigenschaften

CAS-Nummer

246180-27-8

Molekularformel

C10H9F

Molekulargewicht

148.18 g/mol

IUPAC-Name

1-(cyclopropylidenemethyl)-3-fluorobenzene

InChI

InChI=1S/C10H9F/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,6-7H,4-5H2

InChI-Schlüssel

LTMDZYJFOJCSHC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1=CC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.